molecular formula C8H8O6 B11763271 (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione

(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione

Cat. No.: B11763271
M. Wt: 200.14 g/mol
InChI Key: UBGYKJKQSPRMAM-XWJKOJJASA-N
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Description

(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione is a complex organic compound characterized by its unique structure, which includes a methano[1,3]dioxolo[4,5-c]oxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the dioxolo ring system through cyclization reactions, followed by the introduction of hydroxyl and methano groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Various substituents can be introduced into the ring system through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development or as a tool in biochemical research.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds. Its unique properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione include other dioxolo ring-containing molecules, such as dioxolanes and dioxanes. These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness

What sets this compound apart is its unique combination of hydroxyl and methano groups within the dioxolo ring system. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(1R,2S,6R,8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione

InChI

InChI=1S/C8H8O6/c9-6-8(11)1-3(12-6)5-4(2-8)13-7(10)14-5/h3-5,11H,1-2H2/t3-,4-,5+,8-/m1/s1

InChI Key

UBGYKJKQSPRMAM-XWJKOJJASA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H](C[C@]1(C(=O)O2)O)OC(=O)O3

Canonical SMILES

C1C2C3C(CC1(C(=O)O2)O)OC(=O)O3

Origin of Product

United States

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